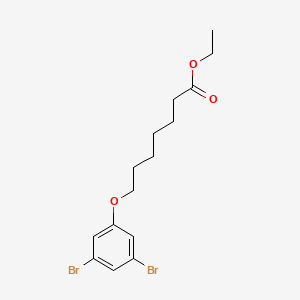

Ethyl 7-(3,5-dibromophenoxy)heptanoate

Description

Contextualization of Halogenated Aromatic Ethers in Organic Chemistry Research

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. byjus.com Aromatic ethers, which feature at least one aryl group, are significant in organic chemistry and biochemistry, with linkages found in complex molecules like carbohydrates and lignin. byjus.com The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic ring of these ethers—a process known as halogenation—creates halogenated aromatic hydrocarbons. byjus.comiloencyclopaedia.org

These halogenated compounds are notable for their chemical stability, low solubility in water, and high boiling points. iloencyclopaedia.org In the realm of organic synthesis, the presence of halogen substituents on an aromatic ring provides a reactive site for further chemical modifications. For example, anisole (B1667542) (methoxybenzene) can undergo bromination even without a catalyst due to the activating effect of the methoxy (B1213986) group on the benzene (B151609) ring. byjus.com Halogen atoms can serve as leaving groups or as partners in cross-coupling reactions, making halogenated aromatic ethers versatile intermediates in the synthesis of more complex molecules. The study of halogen bonds, particularly involving ethers, is also an area of research, as these interactions can influence the reactivity and structure of molecular aggregates. nih.gov

Significance of Long-Chain Esters in Chemical Synthesis and Derivatives Research

Long-chain esters are derived from the reaction of long-chain carboxylic acids with alcohols. acs.orgresearchgate.net The process of forming these esters, known as esterification, is a fundamental reaction in organic chemistry. acs.orgsciencemadness.org These compounds are significant for their diverse applications and as intermediates in chemical synthesis.

The physical and chemical properties of long-chain esters are influenced by the length of their carbon chains. For instance, the efficiency of esterification can be inversely proportional to the alkyl chain length of the acid and alcohol reactants. rsc.org Long-chain esters are explored for their potential use as biofuels, additives to improve the cold flow properties of biodiesel, and as bio-based solvents. rsc.orgresearchgate.net The synthesis of these esters can be catalyzed by various acids, including ferric chloride hexahydrate and sulfated zirconia. acs.orgrsc.org Their role as synthetic intermediates is crucial, allowing for the construction of complex molecules with specific properties imparted by the long alkyl chain, such as increased lipophilicity.

Overview of the Research Landscape for Ethyl 7-(3,5-Dibromophenoxy)heptanoate and Related Structures

This compound is a specific chemical compound that integrates the structural features of both a halogenated aromatic ether and a long-chain ester. While extensive, dedicated research on this particular molecule is not widely present in public literature, its structure suggests its potential role as a specialized chemical intermediate.

The compound consists of a 3,5-dibromophenoxy group attached to a seven-carbon ester chain (heptanoate). The dibrominated aromatic moiety provides two reactive sites for further chemical transformations, such as cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic materials. The ethyl heptanoate (B1214049) portion of the molecule provides a flexible, non-polar chain that can influence solubility and other physical properties.

Below are the known properties of this compound.

| Property | Value |

| CAS Number | 1048041-78-6 |

| Molecular Formula | C₁₅H₂₀Br₂O₃ |

| Molecular Weight | 408.13 g/mol |

| SMILES Code | CCOC(=O)CCCCCCOC1=CC(Br)=CC(Br)=C1 |

Data sourced from BLD Pharm. bldpharm.com

The synthesis of this compound would likely involve the reaction of 3,5-dibromophenol (B1293799) with a derivative of 7-bromoheptanoic acid, such as ethyl 7-bromoheptanoate. guidechem.comnih.govsigmaaldrich.com Ethyl 7-bromoheptanoate itself is used as an alkylating agent and a starting material in the synthesis of various organic compounds. sigmaaldrich.com The study of related structures, such as other halogenated phenoxy esters, is relevant in fields requiring molecules with precise electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(3,5-dibromophenoxy)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Br2O3/c1-2-19-15(18)7-5-3-4-6-8-20-14-10-12(16)9-13(17)11-14/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZDOMQUQOGVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCOC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 7 3,5 Dibromophenoxy Heptanoate Analogues

Established Synthetic Routes to Heptanoate (B1214049) Esters

Heptanoate esters, known for their fruity aromas, are valuable compounds in various industries and serve as important intermediates in organic synthesis. Their preparation can be broadly categorized into chemical and enzymatic methods.

Acid-Catalyzed Esterification of Heptanoic Acid Derivatives

A primary and well-established method for synthesizing heptanoate esters is the acid-catalyzed esterification of heptanoic acid with an alcohol. This reaction, often referred to as Fischer esterification, involves the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. rsc.org

The reaction proceeds by protonation of the carbonyl oxygen of the heptanoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ethyl heptanoate. rsc.org The general scheme for this reaction is the condensation of heptanoic acid and ethanol (B145695). nih.govwikipedia.org For instance, ethyl heptanoate can be prepared by reacting heptanoic acid with an ethanol solution in the presence of a few drops of p-toluenesulfonic acid, followed by heating. rsc.org

Alternative methods include reacting the silver salt of heptanoic acid with ethyl iodide or with ethanol in the presence of mineral acids. youtube.comsavemyexams.com

Enzymatic Synthesis of Alkyl Heptanoates

Enzymatic synthesis of alkyl heptanoates offers a green and selective alternative to traditional chemical methods. nih.gov Lipases are the most commonly employed enzymes for this transformation due to their ability to function in non-aqueous media and their high catalytic efficiency. organic-chemistry.org

The enzymatic approach typically involves the direct esterification of heptanoic acid with an alcohol. For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used to catalyze the reaction between heptanoic acid and ethanol. In one patented system, a two-stage membrane reactor utilizing CALB achieved a 99% conversion over 24 hours. nih.gov

The reaction conditions for enzymatic esterification are generally mild, often conducted at temperatures between 30-60°C. The choice of solvent can influence the reaction rate and yield, though solvent-free systems are also being explored to enhance the sustainability of the process. nih.gov

The mechanism of lipase-catalyzed esterification is generally described by a Ping-Pong Bi-Bi mechanism. rsc.orgmasterorganicchemistry.com This process involves a two-step reaction. In the first step, the lipase's active site serine residue performs a nucleophilic attack on the carbonyl carbon of the fatty acid (heptanoic acid), forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming an acyl-enzyme complex.

In the second step, the alcohol (e.g., ethanol) acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the ester product (ethyl heptanoate) and regenerate the free enzyme. rsc.org The catalytic triad (B1167595) of amino acids (commonly serine, histidine, and aspartate or glutamate) within the lipase active site is crucial for facilitating this catalytic cycle. masterorganicchemistry.com

The principles of enzymatic esterification can be extended to include aromatic alcohols, which is relevant for the synthesis of more complex phenoxy-containing esters. Lipases, such as Candida antarctica lipase B, have been shown to effectively catalyze the esterification of various fatty acids with aromatic alcohols. acs.org

For example, studies have demonstrated the successful synthesis of esters from hexanoic acid and various aromatic alcohols, including 2-hydroxybenzyl alcohol, 4-hydroxybenzyl alcohol, and vanillyl alcohol, with high conversions achieved within a few hours. acs.org This indicates the potential for biocatalytic routes in synthesizing precursors to compounds like ethyl 7-(3,5-dibromophenoxy)heptanoate, where an aromatic alcohol derivative is a key reactant. The reaction conditions are similar to those for aliphatic alcohols, typically involving an organic solvent at a controlled temperature. acs.org

Synthesis of Dibromophenoxy Derivatives and Related Brominated Aromatic Ethers

The synthesis of the dibromophenoxy moiety of the target compound requires methods for the selective bromination of aromatic rings and the formation of an ether linkage.

General Strategies for Bromination of Aromatic Systems

The bromination of aromatic systems, particularly phenols and phenyl ethers, is a classic example of electrophilic aromatic substitution. khanacademy.org The reactivity of the aromatic ring and the choice of brominating agent and reaction conditions determine the degree and regioselectivity of bromination.

Phenols are highly activated aromatic compounds and readily react with bromine. savemyexams.com The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. youtube.comkhanacademy.org The reaction of phenol (B47542) with bromine water, for instance, is rapid and typically results in the formation of the trisubstituted product, 2,4,6-tribromophenol. khanacademy.org To achieve selective monobromination, milder reaction conditions and less polar solvents, such as carbon disulfide at low temperatures, are employed. youtube.comkhanacademy.org

For less activated substrates or to achieve different selectivity, various brominating agents and catalysts can be used. N-Bromosuccinimide (NBS) is a common and milder alternative to elemental bromine. organic-chemistry.orgresearchgate.net Other systems include the in-situ generation of brominating agents, such as treating dimethyl sulfoxide (B87167) with hydrobromic acid to form bromodimethylsulfonium bromide, which offers greater selectivity. acs.org A recently developed method utilizes a combination of PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃) for the efficient electrophilic bromination of phenols and phenol ethers under mild conditions. nih.govrsc.org

Phenoxy Ether Linkage Formation Methodologies

The formation of the phenoxy ether bond is a critical step in the synthesis of this compound. Several methodologies are available for creating this C-O linkage between an aromatic ring and an aliphatic chain.

The Williamson ether synthesis stands as the most common and direct method for this transformation. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of the target molecule, this would typically involve deprotonating 3,5-dibromophenol (B1293799) with a strong base to form the corresponding phenoxide, which then displaces a halide from a suitable 7-carbon aliphatic ester, such as ethyl 7-bromoheptanoate. wikipedia.orgorganic-synthesis.com Primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. wikipedia.org

Transition-metal-catalyzed cross-coupling reactions offer powerful alternatives, particularly the Ullmann condensation and Buchwald-Hartwig amination-type reactions. The Ullmann condensation traditionally involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at high temperatures. wikipedia.orgresearchgate.net More modern protocols use various ligands to facilitate the reaction under milder conditions. organic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig C-O coupling, have also been developed for forming aryl ethers from aryl halides or triflates and alcohols. organic-chemistry.orgsigmaaldrich.com

The Mitsunobu reaction provides another route, enabling the direct coupling of phenols with alcohols. nih.gov This reaction uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the phenol. nih.gov

A comparison of these key methodologies is presented below.

| Methodology | Reactants | Reagents/Catalysts | General Conditions | Advantages | Limitations |

| Williamson Ether Synthesis | Phenol + Alkyl Halide | Strong Base (e.g., NaH, K₂CO₃) | Varies (RT to reflux) | Well-established, simple, cost-effective | Limited by competing elimination with 2°/3° halides |

| Ullmann Condensation | Phenol + Aryl Halide | Copper Catalyst (e.g., CuI, CuO), Ligand | High temperatures (can be milder with modern ligands) | Good for bis-aryl ethers | Harsh conditions, sometimes requires excess reagents |

| Buchwald-Hartwig C-O Coupling | Phenol + Aryl Halide/Triflate | Palladium Catalyst, Ligand (e.g., phosphine-based) | Mild to moderate temperatures | Broad substrate scope, high functional group tolerance | Catalyst cost and sensitivity |

| Mitsunobu Reaction | Phenol + Alcohol | PPh₃ + DEAD/DIAD | Low temperature to RT | Mild conditions, stereochemical inversion at alcohol center | Stoichiometric phosphine oxide byproduct, substrate limitations (e.g., acidic protons) |

Novel Synthetic Routes for Bromine-Substituted Organic Compounds

The synthesis of the target molecule requires the precursor 3,5-dibromophenol. This highlights the importance of regioselective bromination of aromatic compounds. Brominated organic compounds are pivotal intermediates in organic synthesis, serving as precursors for cross-coupling and nucleophilic substitution reactions. researchgate.net

Direct electrophilic bromination of phenol typically yields a mixture of ortho- and para-substituted products, with tribromination occurring readily. To achieve the desired 3,5-dibromo substitution pattern, a meta-directing group is often employed. However, various modern methods have been developed for the selective bromination of arenes.

For moderately deactivated or specifically activated aromatic compounds, a range of brominating agents and systems are available. organic-chemistry.org N-Bromosuccinimide (NBS) is a widely used reagent, often in conjunction with an acid catalyst or radical initiator. organic-chemistry.org For highly deactivated aromatic compounds, treatment with NBS in concentrated sulfuric acid can achieve monobromination under mild conditions. organic-chemistry.org Another effective system for moderately deactivated arenes is the use of tribromoisocyanuric acid (TBCA) in trifluoroacetic acid. organic-chemistry.org

The use of elemental bromine (Br₂) remains a fundamental method, though its hazardous nature has prompted the development of solid bromine carriers. datapdf.comacs.org Other systems employ combinations of a bromide salt, such as ammonium (B1175870) bromide or sodium bromide, with an oxidant like Oxone® or hydrogen peroxide. organic-chemistry.org These methods offer greener and safer alternatives for generating the electrophilic bromine species in situ.

| Brominating System | Substrate Type | Key Features |

| NBS / H₂SO₄ | Highly deactivated aromatics | Mild conditions, simple workup, good yields for monobromination. organic-chemistry.org |

| Tribromoisocyanuric acid / TFA | Moderately deactivated aromatics | Efficient bromination at room temperature. organic-chemistry.org |

| Ammonium Bromide / Oxone® | Activated aromatics | Mild, catalyst-free, can be run in water or methanol. organic-chemistry.org |

| Vanadium pentoxide / H₂O₂ / Tetrabutylammonium bromide | Various aromatics | High selectivity and reaction rate under mild conditions. |

| Elemental Sulfur (S₈) / N-halosuccinimides | Less-reactive aromatics | Mediates halogenation of challenging substrates like nitro-substituted anisoles. |

Integrated Synthesis of this compound Precursors and Target Compound

The assembly of this compound can be approached through different strategic sequences, primarily involving the coupling of the halogenated aromatic core with the aliphatic ester chain.

Strategies for Coupling Halogenated Aromatic Ethers with Aliphatic Chains

The core of the synthesis involves forming the ether linkage between the 3,5-dibromophenol moiety and the 7-carbon aliphatic chain. The most direct application of the Williamson ether synthesis would involve the reaction of 3,5-dibromophenoxide with an ethyl heptanoate derivative bearing a leaving group at the 7-position, such as ethyl 7-bromoheptanoate. organic-synthesis.comguidechem.com The synthesis of ethyl 7-bromoheptanoate itself can be accomplished from 7-bromoheptanoic acid and ethanol under acidic conditions or from other precursors. guidechem.com

Alternative strategies rely on modern cross-coupling reactions. While typically used to form the aryl-oxygen bond, these can be adapted. For instance, a palladium or copper-catalyzed coupling could be envisioned between an aryl halide (3,5-dibromophenol) and an aliphatic alcohol (ethyl 7-hydroxyheptanoate). researchgate.netorganic-chemistry.org These methods are particularly valuable when dealing with complex substrates or when the conditions of the Williamson synthesis are not suitable. Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of aliphatic alcohol derivatives, also represent a potential, though less direct, avenue for C-C bond formation that could be part of a broader synthetic strategy. nih.gov

Sequential Esterification and Etherification Reactions

The synthesis of the final target compound requires both an ether and an ester functionality. The order in which these bonds are formed is a key strategic decision.

Route A: Etherification followed by Esterification

Etherification: 3,5-dibromophenol is reacted with a 7-haloheptanoic acid (e.g., 7-bromoheptanoic acid) via Williamson synthesis to form 7-(3,5-dibromophenoxy)heptanoic acid.

Esterification: The resulting carboxylic acid is then esterified with ethanol, typically under acidic catalysis (Fischer esterification), to yield the final product.

Route B: Esterification followed by Etherification

Esterification: A suitable precursor like 7-bromoheptanoic acid is first converted to ethyl 7-bromoheptanoate. guidechem.com

Etherification: This aliphatic ester is then coupled with 3,5-dibromophenol under Williamson conditions (using a base like K₂CO₃ or NaH) to form this compound. organic-synthesis.com

Route B is often preferred for its practicality, as the starting materials (3,5-dibromophenol and ethyl 7-bromoheptanoate) are readily accessible. It also avoids potential complications of the free carboxylic acid group interfering with the base-mediated etherification step.

Advanced synthetic strategies may involve tandem or sequential one-pot reactions. For example, systems using catalysts that can switch their function, such as certain iridium complexes, have been reported for sequential etherification and esterification reactions, streamlining the synthetic process. researchgate.net

Reaction Mechanism Elucidation for Key Synthetic Steps

Mechanistic Studies of Ester Bond Formation

The formation of the ethyl ester group is a fundamental transformation in this synthesis. If the synthetic route involves the esterification of 7-(3,5-dibromophenoxy)heptanoic acid, the reaction would typically proceed via a Fischer esterification mechanism. monash.eduyoutube.com This acid-catalyzed reaction is an equilibrium process.

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product. libretexts.orglibretexts.org

| Step | Description | Key Intermediate |

| 1 | Protonation of carbonyl oxygen by acid catalyst. | Protonated carboxylic acid |

| 2 | Nucleophilic attack by ethanol on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer from the ethanol-derived hydroxyl to another hydroxyl group. | Protonated tetrahedral intermediate |

| 4 | Elimination of water to reform the C=O double bond. | Protonated ester |

| 5 | Deprotonation to yield the final ester and regenerate the catalyst. | Ethyl ester |

The alternative, base-promoted ester hydrolysis (saponification), proceeds through a related nucleophilic acyl substitution mechanism, but it is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide leaving group. libretexts.org

Mechanistic Aspects of Phenoxy Ether Synthesis

The formation of the phenoxy ether linkage in compounds such as this compound and its analogues predominantly proceeds through a well-established mechanism known as the Williamson ether synthesis. byjus.comunacademy.com This method involves the reaction of a phenoxide ion with a suitable alkylating agent, typically an alkyl halide. francis-press.com The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction. scienceinfo.commasterorganicchemistry.com

In the context of synthesizing this compound, the reaction would involve the nucleophilic attack of the 3,5-dibromophenoxide ion on an electrophilic carbon of an ethyl 7-haloheptanoate. The phenoxide is generated in situ by treating 3,5-dibromophenol with a suitable base.

The SN2 mechanism is a single-step, concerted process where the bond formation between the nucleophile and the carbon atom occurs simultaneously with the cleavage of the bond between the carbon atom and the leaving group. unacademy.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory referred to as "backside attack". scienceinfo.comyoutube.com This leads to an inversion of stereochemical configuration at the carbon center if it is chiral. numberanalytics.com

Key Mechanistic Steps:

Deprotonation of Phenol: The synthesis is initiated by the deprotonation of the parent phenol (3,5-dibromophenol) using a base to form the corresponding phenoxide ion. The acidity of the phenolic proton is crucial, and it is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atoms in 3,5-dibromophenol, increase the acidity of the phenol, facilitating its conversion to the phenoxide nucleophile.

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the terminal carbon atom of the alkyl chain of ethyl 7-haloheptanoate. This carbon bears a partial positive charge due to the electronegativity of the halogen atom (the leaving group). masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon atom. masterorganicchemistry.com The carbon atom in the transition state is approximately sp2 hybridized with p-orbitals overlapping with both the incoming nucleophile and the departing leaving group.

Product Formation: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the leaving group departs with the electron pair from the bond. youtube.com The final product, the phenoxy ether, is formed along with a halide salt.

The efficiency of the SN2 reaction is highly dependent on several factors, which are summarized in the following table.

| Factor | Influence on SN2 Mechanism for Phenoxy Ether Synthesis |

| Alkyl Halide Structure | The reaction is most efficient with methyl or primary alkyl halides. masterorganicchemistry.com Secondary alkyl halides can also react but may lead to a mixture of substitution and elimination products. masterorganicchemistry.com Tertiary alkyl halides are not suitable as they predominantly undergo elimination (E2) reactions in the presence of a strong base like a phenoxide. unacademy.commasterorganicchemistry.com For the synthesis of this compound, a primary halide (ethyl 7-bromoheptanoate or ethyl 7-iodoheptanoate) is ideal. |

| Leaving Group | The rate of reaction is influenced by the ability of the leaving group to depart. Good leaving groups are weak bases. The reactivity order for halogens is I > Br > Cl > F. masterorganicchemistry.com Thus, using ethyl 7-iodoheptanoate would result in a faster reaction rate compared to the bromo or chloro analogues. |

| Nucleophile (Phenoxide) | The nucleophilicity of the phenoxide is affected by steric hindrance and the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase nucleophilicity, while bulky ortho substituents can hinder the approach to the electrophilic center. |

| Solvent | Polar aprotic solvents such as acetone, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide) are typically preferred for SN2 reactions. These solvents can solvate the cation of the phenoxide salt but do not strongly solvate the anionic nucleophile, leaving it more available to participate in the reaction. masterorganicchemistry.com |

Alternative Mechanistic Pathways and Enhancements:

While the SN2 pathway is the most common, other mechanistic considerations can be relevant, particularly under specific conditions or with different substrates.

Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups (like nitro groups) and has a good leaving group. numberanalytics.com The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex. numberanalytics.com For synthesizing diaryl ethers, this pathway is important. However, for the synthesis of alkyl aryl ethers like this compound, the SNAr mechanism is not the primary route, as the substitution occurs on the alkyl chain, not the aromatic ring. francis-press.com

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by using a phase-transfer catalyst. electronicsandbooks.comcrdeepjournal.org This technique is particularly useful when the phenoxide salt has low solubility in the organic solvent containing the alkyl halide. The PTC, often a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs. numberanalytics.comphasetransfercatalysis.com This often leads to faster reaction rates, milder reaction conditions, and higher yields. electronicsandbooks.com

The mechanism for PTC-enhanced phenoxy ether synthesis involves the following steps:

The quaternary ammonium cation (Q+) from the catalyst pairs with the phenoxide anion (ArO-) in the aqueous or at the interface.

The resulting ion pair [Q+ArO-] is soluble in the organic phase and migrates into it.

In the organic phase, the phenoxide anion reacts with the alkyl halide (R-X) via the SN2 mechanism to form the ether (ArO-R) and a halide ion (X-).

The catalyst cation (Q+) then pairs with the newly formed halide ion (X-) and migrates back to the aqueous phase or interface to repeat the cycle.

Computational Chemistry and Molecular Simulation of Ethyl 7 3,5 Dibromophenoxy Heptanoate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the molecular and electronic structure of Ethyl 7-(3,5-dibromophenoxy)heptanoate. These computational methods allow for the detailed investigation of properties that are often difficult to probe experimentally.

In the context of this compound, DFT calculations can elucidate bond dissociation energies (BDEs), which are crucial for understanding thermal degradation pathways. researchgate.net Studies on similar brominated flame retardants have indicated that for aromatic compounds with ether linkages, the preferred decomposition pathway is often the scission of the C-O bond to form brominated phenoxyl radicals. researchgate.net DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are commonly employed for these calculations, often incorporating a solvent model to simulate conditions in solution. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Brominated Aromatic Compounds

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-Br Bond Dissociation Energy | ~70-80 kcal/mol | Indicates the energy required for debromination, a key thermal degradation step. researchgate.net |

| C-O (Ether) Bond Dissociation Energy | ~85-95 kcal/mol | Represents the energy for scission at the ether linkage, another potential decomposition pathway. researchgate.net |

| HOMO-LUMO Gap | 4-6 eV | Relates to the molecule's electronic excitability and chemical reactivity. mdpi.com |

| Dipole Moment | 2-4 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

The conformational landscape of this compound is defined by the rotational freedom of its constituent parts: the flexible heptanoate (B1214049) chain and the phenoxy linkage. The long aliphatic heptanoate chain can adopt numerous conformations due to rotation around its C-C single bonds. youtube.com These arrangements range from the low-energy, fully extended (anti) conformation to various higher-energy gauche conformations. youtube.com

Table 2: Calculated Torsional Angles and Energy Barriers for Key Linkages

| Dihedral Angle | Description | Stable Conformation (Angle) | Rotational Energy Barrier |

|---|---|---|---|

| C(aryl)-O-CH₂-CH₂ | Phenoxy Linkage | ~180° (anti) | Low to moderate |

| O=C-O-CH₂ (ester) | Ester Linkage | ~180° (Z-conformation) | Low wikipedia.orgorganicchemexplained.com |

| CH₂-CH₂-CH₂-CH₂ | Heptanoate Chain | ~180° (anti), ±60° (gauche) | Low |

The electronic properties of this compound are significantly influenced by its functional groups. The two bromine atoms on the phenyl ring are strongly electronegative and act as electron-withdrawing groups, which affects the charge distribution across the aromatic system. nih.govtandfonline.com The ester group also contributes to the molecule's polarity.

Computational simulations are effective for determining key electronic parameters. rsc.org Analysis of the electrostatic potential (ESP) surface can identify regions of positive and negative charge, highlighting the electron-rich oxygen atoms of the ester and ether groups and the electron-deficient areas near the hydrogen atoms. rsc.org This charge distribution is critical for understanding how the molecule interacts with other molecules or surfaces. Furthermore, parameters such as polarizability and dipole moment can be calculated to predict the dielectric properties and solubility of the compound. nih.govrsc.org

Table 3: Calculated Electronic Properties

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Dipole Moment | ~2.5 D | Indicates a moderately polar molecule, arising from the ester and dibromophenoxy groups. |

| Polarizability | ~300-350 a.u. | Measures the deformability of the electron cloud in an electric field. |

| Electrostatic Potential | Negative around O atoms; Positive around H atoms | Reveals the sites most likely to engage in electrostatic interactions. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions at an atomistic level.

MD simulations can dynamically map the conformational flexibility of the molecule. Unlike static quantum calculations, MD shows how the molecule explores different conformations at a given temperature. The ester functional group, while preferring a planar conformation, is structurally flexible due to the low rotational barrier around its C-O-C bonds. wikipedia.org This flexibility allows the ethyl group to move relatively freely. organicchemexplained.com

The ether linkage also contributes to the molecule's dynamic nature, allowing the entire heptanoate chain to pivot and fold relative to the rigid dibromophenyl ring. MD simulations can be used to calculate the potential of mean force (PMF) for rotation around these bonds, yielding information about the free energy barriers between different conformational states. These simulations confirm that both the ester and ether linkages are key sources of flexibility in the molecule. researchgate.net

Table 4: Rotational Barriers from MD Simulations

| Linkage | Type | Typical Rotational Barrier (kcal/mol) | Implication |

|---|---|---|---|

| Ar-O (Ether) | Phenoxy-Heptanoate | 2 - 5 | Allows significant reorientation of the chain relative to the ring. |

| C-O (Ester) | Carboxylate-Ethyl | 1 - 3 | High flexibility of the terminal ethyl group. wikipedia.orgorganicchemexplained.com |

| C-C (Alkyl) | Heptanoate Chain | 3 - 6 | Standard flexibility for an aliphatic chain, allowing for folding. |

In a condensed phase or solution, molecules of this compound interact with each other through a variety of non-covalent forces. MD simulations are ideal for studying these interactions and the resulting aggregation behavior. nih.gov The primary forces at play include:

Van der Waals forces (London Dispersion): These are significant due to the large surface area of the molecule, particularly the long heptanoate chain and the brominated ring. youtube.com

Dipole-dipole interactions: Arising from the polar ester group.

Halogen bonding: The electropositive region on the bromine atoms (the σ-hole) can interact favorably with Lewis bases. acs.org

Simulations of similar ester-containing molecules have shown a propensity for self-assembly, where the hydrophobic alkyl tails interact to minimize contact with a polar solvent. nih.gov For this compound, simulations in a model system could reveal aggregation into micelle-like structures or adsorption onto surfaces, with specific orientations dictated by the balance of these intermolecular forces. acs.org The bulky, brominated aromatic heads might arrange to facilitate favorable Br···H or Br···O interactions between neighboring molecules. researchgate.net

Table 5: Summary of Potential Intermolecular Interactions

| Interaction Type | Involved Moieties | Estimated Energy (kcal/mol) | Description |

|---|---|---|---|

| London Dispersion | Entire Molecule | Variable | Dominant force due to molecular size, contributes to aggregation. youtube.com |

| Dipole-Dipole | Ester Groups | 1 - 3 | Attraction between polar C=O bonds on adjacent molecules. |

| Halogen Bonding | Bromine atoms and Oxygen atoms (ester/ether) | 1 - 4 | Directional interaction involving the bromine atoms. acs.org |

| π-π Stacking | Aromatic Rings | 1 - 2 | Potential interaction between the dibromophenyl rings of adjacent molecules. |

Lack of Specific Research Data on this compound Precludes Detailed Computational Analysis

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research pertaining to the specific molecular simulation and solvation effects on this compound. While general principles of computational chemistry and molecular dynamics are well-established, specific studies focusing on this particular compound are not presently available in the public domain.

Computational chemistry and molecular simulations are powerful tools for understanding the behavior of molecules at an atomic level. These methods can elucidate the conformational preferences of a molecule, its dynamic behavior over time, and how it interacts with its surrounding environment, such as different solvents. The study of solvation effects is crucial, as the solvent can significantly influence a molecule's three-dimensional structure and, consequently, its physical and chemical properties.

Unfortunately, without dedicated research on this compound, it is not possible to provide specific data tables or a detailed analysis of its solvation effects on molecular conformation and dynamics. The scientific community has not yet published studies that would provide the necessary empirical or simulated data to construct such an analysis. Therefore, any attempt to generate this specific content would be speculative and would not meet the required standards of scientific accuracy.

Further research, including quantum chemical calculations and molecular dynamics simulations, would need to be conducted on this compound to generate the data required for a comprehensive discussion of its computational chemistry and solvation effects.

Advanced Analytical Characterization Methodologies for Ethyl 7 3,5 Dibromophenoxy Heptanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For a compound like Ethyl 7-(3,5-dibromophenoxy)heptanoate, one would expect to see distinct signals for the protons on the aromatic ring, the aliphatic chain, the methylene group adjacent to the ether oxygen, the methylene group adjacent to the carbonyl, and the ethyl ester group. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the connectivity of the proton network.

¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms and their electronic environments. A ¹³C NMR spectrum for this compound would show distinct peaks for each unique carbon atom, including those in the aromatic ring (with C-Br and C-O substitutions causing significant shifts), the aliphatic chain, the carbonyl carbon of the ester, and the carbons of the ethyl group.

Due to the lack of publicly available NMR data for this compound, the following table presents typical ¹H NMR chemical shift assignments for a related structure, Ethyl 7-bromoheptanoate , to illustrate the type of data obtained.

Interactive Data Table: ¹H NMR Data for Ethyl 7-bromoheptanoate

| Assignment | Chemical Shift (ppm) |

| A (CH₂-Br) | 3.408 |

| B (CH₂-COO) | 2.302 |

| C (O-CH₂) | 4.126 |

| D (Aliphatic CH₂) | 1.867, 1.642, 1.460, 1.360 |

| E (CH₃) | 1.256 |

Note: Data is illustrative for Ethyl 7-bromoheptanoate. The chemical shifts for this compound would differ, particularly for the protons on the heptanoate (B1214049) chain due to the influence of the dibromophenoxy group.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected absorptions include:

A strong C=O stretching vibration for the ester group, typically around 1735 cm⁻¹.

C-O stretching vibrations for the ester and ether linkages.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

C-Br stretching vibrations at lower wavenumbers.

Aromatic C=C stretching vibrations.

The table below shows characteristic IR absorption bands for a similar ester, Ethyl Hexanoate , to exemplify the data. nih.gov

Interactive Data Table: Illustrative IR Absorption Bands for an Aliphatic Ester

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1739 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C-O (Ester) | Stretch | 1000-1300 |

Note: The actual IR spectrum for this compound would also include characteristic peaks for the aromatic ether and C-Br bonds.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with a detector like a mass spectrometer, they become powerful analytical tools.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govchemicalbook.comcymitquimica.com It is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively high molecular weight ester, may require high temperatures for volatilization. GC-MS analysis would provide a retention time for the compound, which is characteristic under specific chromatographic conditions, and a mass spectrum that serves as a molecular fingerprint. The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule, which can be used to confirm its structure. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any bromine-containing fragments, providing definitive evidence for their presence.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which allows for the analysis of the intact molecule, usually as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Tandem mass spectrometry (LC-MS/MS) provides even greater structural detail. In this technique, the molecular ion of the target compound is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. This fragmentation pattern is highly specific and can be used to confirm the identity of the compound and elucidate its structure by piecing together the fragments.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques refer to the coupling of a separation technique with a spectroscopic detection method, providing a multi-dimensional analysis of a sample. The combination of chromatography and spectroscopy allows for the separation of complex mixtures and the subsequent identification or structural elucidation of the individual components.

For a comprehensive analysis of this compound, especially in a complex matrix or as part of a reaction mixture, multiple hyphenated techniques would be invaluable.

GC-MS , as discussed, is a cornerstone for purity assessment and initial identification based on fragmentation patterns.

LC-MS/MS offers a complementary approach for non-volatile impurities and provides detailed structural information through controlled fragmentation.

LC-NMR , a more advanced technique, involves coupling an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra for compounds as they are separated chromatographically, which is extremely useful for the unambiguous identification of unknown impurities or metabolites without the need for prior isolation.

These combined approaches ensure a rigorous and complete characterization of the target molecule, confirming its structure and assessing its purity with a high degree of confidence.

LC-NMR for Detailed Structural Information

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful analytical tool that directly couples the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. globalresearchonline.net This technique allows for the direct acquisition of detailed structural data from individual components of a mixture as they are separated, thereby bypassing the often laborious process of isolating each compound prior to analysis. nih.gov For a molecule like this compound, LC-NMR can provide unambiguous confirmation of its molecular structure.

The process involves separating a sample mixture using an HPLC system. The eluent from the HPLC column flows into a specialized NMR flow-cell probe, where NMR spectra of the separated analytes can be acquired. mdpi.com Depending on the concentration of the analyte and the information required, different modes of operation can be used, such as on-flow, stopped-flow, or loop-collection modes. mdpi.com The stopped-flow mode is particularly useful, as it allows the elution to be paused when the peak corresponding to this compound is in the detector cell, enabling the acquisition of more time-intensive and information-rich two-dimensional (2D) NMR experiments. globalresearchonline.net

Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete structural assignment can be made.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

2D NMR experiments establish connectivity between atoms. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons separated by two or three bonds, confirming how the different fragments of the molecule are connected.

The following table provides the predicted ¹H and ¹³C NMR chemical shifts for this compound, which could be confirmed using LC-NMR analysis.

| Predicted 1H NMR Data (CDCl3, 400 MHz) | Predicted 13C NMR Data (CDCl3, 100 MHz) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| H-2', H-6' | 7.15 | d | C-1' | 158.5 |

| H-4' | 7.30 | t | C-3', C-5' | 123.0 |

| H-1'' | 4.12 | q | C-2', C-6' | 116.0 |

| H-7 | 3.95 | t | C-4' | 125.0 |

| H-2 | 2.30 | t | C-1 | 173.5 |

| H-3, H-6 | 1.65-1.85 | m | C-2 | 34.5 |

| H-4, H-5 | 1.35-1.50 | m | C-3 | 25.0 |

| H-2'' | 1.25 | t | C-4, C-5 | 29.0 |

| C-6 | 26.0 | |||

| C-7 | 68.0 | |||

| C-1'' | 60.5 | |||

| C-2'' | 14.2 |

Advanced Hyphenated Techniques for Complex Organic Mixtures

In pharmaceutical development and chemical manufacturing, it is crucial to identify and quantify any impurities present in a substance. ijsdr.orgajrconline.org Advanced hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for the impurity profiling of this compound. ijsdr.org

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile and thermally stable compounds. chemijournal.com A sample containing this compound would first be vaporized and passed through a GC column, where components separate based on their boiling points and interactions with the column's stationary phase. youtube.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. chemijournal.com This technique would be particularly useful for identifying volatile impurities such as residual solvents or unreacted volatile starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique capable of analyzing a broader range of compounds, including those that are non-volatile or thermally sensitive. youtube.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. This method is ideal for detecting impurities such as unreacted 3,5-dibromophenol (B1293799), by-products from side reactions, or degradation products. ijsdr.org Soft ionization techniques, like electrospray ionization (ESI), are typically used, which often result in the detection of the intact molecular ion. ijsdr.org

A key feature in the mass spectrum of this compound and its brominated impurities is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50:50). chromforum.org Therefore, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern in its mass spectrum, with relative intensities of approximately 1:2:1, providing a high degree of confidence in the identification of brominated species. chromforum.org

The following table outlines potential impurities that could be present in a sample of this compound and their expected molecular ion patterns in LC-MS.

| Potential Impurity | Molecular Formula | Expected Molecular Ion (M+H)+ | Key Isotopic Peaks (m/z) and Ratio | Analytical Method |

|---|---|---|---|---|

| 3,5-Dibromophenol | C6H4Br2O | 251.86 | 251, 253, 255 (1:2:1) | LC-MS, GC-MS |

| Ethyl 7-bromoheptanoate | C9H17BrO2 | 237.04 | 237, 239 (1:1) | GC-MS |

| 7-(3,5-Dibromophenoxy)heptanoic acid | C13H16Br2O3 | 394.94 | 395, 397, 399 (1:2:1) | LC-MS |

| Ethyl 7-(3-bromophenoxy)heptanoate | C15H21BrO3 | 329.07 | 329, 331 (1:1) | LC-MS, GC-MS |

Environmental Behavior and Degradation Pathways of Brominated Phenoxyheptanoate Esters

Photodegradation Processes and Mechanisms

Photodegradation, or photolysis, is an abiotic degradation process initiated by the absorption of light energy. For many synthetic organic compounds, photodegradation can be a significant pathway for their removal from the environment, particularly in sunlit surface waters and on soil surfaces. The phenoxy moiety in Ethyl 7-(3,5-dibromophenoxy)heptanoate suggests its potential susceptibility to photodegradation.

The photodegradation of organic compounds in the environment can occur through two main pathways: direct and indirect photolysis.

Direct photolysis occurs when a molecule itself absorbs light energy, leading to its excitation and subsequent chemical transformation. The efficiency of direct photolysis is dependent on the molecule's ability to absorb light at wavelengths present in the solar spectrum that reaches the Earth's surface (typically >290 nm). While phenoxy compounds can absorb UV radiation, their absorption maxima are often at wavelengths shorter than 290 nm. Consequently, the rate of direct photolysis of many phenoxy compounds under natural sunlight conditions can be slow.

Indirect photolysis is often a more significant degradation pathway for phenoxy compounds in the environment. This process is mediated by photosensitizing agents present in the environmental matrix, such as dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions in water. These photosensitizers absorb sunlight and are transformed into excited states. They can then transfer this energy to the target compound or generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These ROS are powerful oxidizing agents that can react with and degrade a wide range of organic pollutants, including phenoxy compounds. The reaction with hydroxyl radicals is often a major pathway for the degradation of aromatic compounds in aquatic environments.

For brominated phenoxy compounds, photodegradation can also lead to the cleavage of the carbon-bromine bond, a process known as photodebromination.

The rate at which a compound like this compound undergoes photodegradation in the environment is influenced by a multitude of factors.

UV Spectrum and Intensity: The wavelength and intensity of the incident light are critical. Higher energy (shorter wavelength) UV radiation is generally more effective at inducing photodegradation. The intensity of solar radiation varies with geographical location, time of day, and season, which in turn affects photodegradation rates.

Temperature: Temperature can influence photodegradation rates, although the effect is generally less pronounced than in biological processes. Increased temperature can enhance the rates of secondary reactions following the initial photochemical excitation.

Soil and Water Composition: The composition of the environmental matrix plays a crucial role.

In water: The presence of photosensitizers like dissolved organic matter (DOM), nitrate, and nitrite can significantly accelerate indirect photolysis. Conversely, substances that absorb light competitively or quench the excited states of the pollutant or sensitizer (B1316253) can inhibit photodegradation. The pH of the water can also be a factor, as it can affect the speciation of the compound and the photosensitizing properties of other dissolved substances.

In soil: Soil moisture content is a key factor, as water can mediate photochemical reactions and transport the compound to the light-exposed soil surface. The organic matter content of the soil can act as a photosensitizer but can also lead to light attenuation, reducing the amount of light reaching the compound. The presence of clay minerals can also influence photodegradation through adsorption and catalytic effects.

Table 3: Factors Affecting Photodegradation Rates of Organic Compounds

| Factor | Influence on Photodegradation Rate |

| UV Spectrum | Shorter wavelengths (higher energy) generally lead to faster degradation. |

| Light Intensity | Higher intensity increases the rate of photochemical reactions. |

| Temperature | Higher temperatures can increase the rate of secondary thermal reactions. |

| pH | Can affect the chemical form (speciation) of the compound and the activity of photosensitizers. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer (promoting indirect photolysis) or a light screen/quencher (inhibiting photolysis). |

| Nitrate and Nitrite | Can act as photosensitizers, generating hydroxyl radicals. |

| Soil Moisture | Affects the mobility of the compound and can participate in photochemical reactions. |

| Soil Organic Matter | Can act as a photosensitizer or a light attenuator. |

| Clay Minerals | Can adsorb the compound, altering its photoreactivity, and may have catalytic effects. |

Mechanistic Studies of Photoreactions in Environmental Models

The photochemical degradation of brominated phenoxyalkanoic acid esters, such as this compound, is a critical process influencing their environmental persistence. While direct studies on this specific compound are limited, mechanistic insights can be drawn from research on structurally similar compounds like brominated diphenyl ethers (PBDEs) and phenoxy herbicides.

Photoreactions in aquatic environments are often initiated by the absorption of sunlight, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These radicals can attack the aromatic ring and the ether linkage of the phenoxyheptanoate ester. For halogenated compounds, reactions with photochemically produced reactive halogen species (RHS) can also occur, particularly in marine and estuarine waters where halide concentrations are significant. mdpi.comresearchgate.netnih.gov

The primary photochemical degradation pathways for brominated aromatic compounds involve reductive debromination. nih.gov This process, driven by direct photolysis, results in the cleavage of the carbon-bromine bond and the sequential removal of bromine atoms. This can lead to the formation of less brominated, and potentially more mobile or toxic, degradation products. The efficiency of photodegradation can be influenced by the presence of dissolved organic matter (DOM), which can act as a photosensitizer, accelerating the degradation process. mdpi.com In shallow, sunlit waters, photodegradation is a significant removal mechanism for phenoxy acids. researchgate.netnih.gov

The table below summarizes key mechanistic aspects of photoreactions relevant to this compound, based on studies of analogous compounds.

| Parameter | Description | Relevance to this compound |

| Primary Reactants | Hydroxyl radicals (•OH), Reactive Halogen Species (RHS), Direct photon absorption | These are the likely initiators of degradation in aquatic environments. |

| Key Reaction Pathway | Reductive Debromination | The bromine atoms on the phenyl ring are susceptible to removal upon light exposure. |

| Influencing Factors | Dissolved Organic Matter (DOM), Sunlight Intensity, Halide Concentration | These factors will control the rate of photodegradation in natural waters. |

| Potential Products | Less brominated phenoxyheptanoate esters, hydroxylated derivatives | Degradation is unlikely to be complete, leading to transformation products. |

Environmental Partitioning and Transport Dynamics

The environmental distribution and movement of this compound are governed by its physicochemical properties and the characteristics of the surrounding environment. Multimedia environmental fate models are instrumental in predicting this behavior.

Multimedia Environmental Fate Modeling of Related Compounds

Multimedia fate models, such as fugacity-based models, are used to predict the partitioning of persistent organic pollutants (POPs) among environmental compartments like air, water, soil, and sediment. researchgate.neteolss.netresearchgate.net For compounds with properties similar to brominated phenoxyheptanoate esters, such as PBDEs, these models indicate a strong tendency to partition to organic carbon in soil and sediment. nih.govresearchgate.net

The structure of this compound, with its lipophilic aromatic ring and alkyl chain, suggests a high octanol-water partition coefficient (Kow), leading to significant sorption to organic matter. While its volatility is expected to be low, long-range atmospheric transport, although limited, cannot be entirely ruled out, potentially occurring through a series of deposition and revolatilization events. nih.gov The ester and ether linkages may be susceptible to hydrolysis, although the primary degradation pathways in soil and sediment are likely microbial.

The following interactive table outlines the expected partitioning behavior of this compound based on modeling of related POPs.

| Environmental Compartment | Expected Partitioning Behavior | Governing Factors |

| Air | Low | Low vapor pressure |

| Water | Low to Moderate | Moderate water solubility, partitioning to suspended solids |

| Soil | High | High organic carbon partition coefficient (Koc) |

| Sediment | High | Strong affinity for organic matter, deposition from water column |

| Biota | High | Lipophilicity leading to bioaccumulation |

Persistence and Mobility in Soil and Sediment Compartments

The persistence and mobility of this compound in soil and sediment are critical to its long-term environmental impact. Brominated flame retardants and phenoxy herbicides, used here as analogs, are known for their persistence in these compartments. mdpi.com

The mobility of organic compounds in soil is inversely related to their soil sorption coefficient (Koc), which is a measure of their tendency to bind to soil organic carbon. Phenoxy herbicides, for instance, exhibit a range of sorption behaviors depending on soil properties such as organic carbon content and pH. researchgate.netnih.gov Given the dibrominated aromatic structure of this compound, a high Koc value is anticipated, indicating low mobility in soil. This suggests a low potential for leaching into groundwater. nih.gov

Degradation in soil and sediment is primarily mediated by microbial activity, although rates can be slow for halogenated compounds. nih.gov The persistence of brominated compounds can lead to their long-term accumulation in these environmental sinks. The table below provides estimated soil sorption and degradation parameters for compounds structurally related to this compound.

| Compound Class | Log Koc (L/kg) | Soil Half-life (days) | Mobility |

| Phenoxyacetic Herbicides | 1.5 - 2.5 | 10 - 100 | Moderate to Low |

| Polybrominated Diphenyl Ethers | 5.0 - 7.0 | > 180 | Very Low |

| This compound (Estimated) | 4.0 - 6.0 | > 120 | Low |

Structure Activity Relationship Sar Studies and Mechanistic Biological Interactions of Phenoxyheptanoate Derivatives

Design Principles for Investigating Structure-Activity Relationships

The design of SAR studies for phenoxyheptanoate derivatives involves systematic modifications of the molecule to probe the importance of its key structural features: the substituted phenyl ring, the ether linkage, and the heptanoate (B1214049) side chain. By altering these components and observing the resulting changes in biological activity, researchers can map the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological interaction.

The presence and positioning of bromine atoms on the phenoxy ring are critical determinants of the molecule's biological activity. The 3,5-dibromo substitution pattern in Ethyl 7-(3,5-dibromophenoxy)heptanoate significantly influences its physicochemical properties and subsequent molecular interactions.

Bromine atoms are highly lipophilic, which can enhance the molecule's ability to cross cell membranes and enter hydrophobic binding pockets of proteins. Furthermore, bromine's electron-withdrawing nature can alter the electronic distribution of the phenyl ring, affecting its reactivity and potential for forming specific interactions. researchgate.net

A key aspect of bromine substitution is its ability to participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological macromolecule, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue. ump.edu.pl The strength and directionality of halogen bonds can contribute significantly to the affinity and selectivity of a ligand for its receptor. ump.edu.pl Numerous studies have demonstrated that incorporating bromine into a molecular structure can favorably affect drug-target interactions, partly due to the formation of these halogen bonds. ump.edu.pl

Table 1: Illustrative Impact of Phenyl Ring Substitution on Receptor Binding Affinity

| Substitution Pattern | Relative Binding Affinity | Potential Rationale |

| Unsubstituted Phenoxy | Low | Lack of specific interactions and lower lipophilicity. |

| Monobromo (e.g., 4-bromo) | Moderate | Increased lipophilicity; potential for a single halogen bond. |

| Dibromo (3,5-dibromo) | High | Enhanced lipophilicity; potential for multiple halogen bonds or specific steric interactions. |

| Trichloro (2,4,6-trichloro) | Variable | High lipophilicity but potential for steric hindrance depending on the receptor pocket. |

Note: This table is illustrative and based on general principles of SAR. Actual binding affinities would need to be determined experimentally for specific receptors.

The heptanoate side chain and the ethyl ester group are crucial for the molecule's interaction with biological targets. The length and flexibility of the alkyl chain, as well as the nature of the ester linkage, play significant roles in biological recognition.

The seven-carbon chain of the heptanoate moiety provides a specific length and degree of flexibility that allows the molecule to span a certain distance within a binding site and adopt an optimal conformation for interaction. The lipophilicity of this chain is also a key factor, influencing the molecule's solubility, membrane permeability, and binding to hydrophobic regions of proteins. Studies on other series of compounds have shown that alkyl chain length can be directly or inversely related to biological activity, depending on the specific target. researchgate.netmdpi.comnih.gov For some receptors, an optimal chain length exists that perfectly fits the binding pocket, while shorter or longer chains may result in decreased activity. mdpi.com

The ester linkage introduces a polar group that can participate in hydrogen bonding with amino acid residues in a receptor. The ethyl group of the ester can also contribute to hydrophobic interactions within the binding site. The presence of the ester functionality makes the molecule susceptible to hydrolysis by esterase enzymes, which can be a factor in its metabolism and duration of action.

Table 2: Hypothetical Influence of Alkyl Chain Length on Biological Activity

| Compound | Alkyl Chain Length | Predicted Biological Activity | Rationale |

| Ethyl 7-(3,5-dibromophenoxy)butanoate | 4 carbons | Lower | Suboptimal length for spanning the binding site. |

| This compound | 7 carbons | Optimal | Ideal length and flexibility for maximal interaction with the target. |

| Ethyl 7-(3,5-dibromophenoxy)decanoate | 10 carbons | Lower | Chain may be too long, leading to steric clashes or unfavorable conformations. |

Note: This table is hypothetical and illustrates a common trend in SAR. The optimal chain length is target-dependent and must be determined experimentally.

In Vitro Biomolecular Interaction Studies (Mechanism-Focused)

In vitro studies are essential for elucidating the direct molecular mechanisms by which a compound exerts its biological effects. These studies use isolated biological components, such as proteins or cells in culture, to investigate specific interactions and pathway modulations in a controlled environment.

Based on the structural features of this compound, it is plausible that it interacts with various cellular components and macromolecules. Brominated aromatic compounds, in general, have been shown to interact with a range of biological targets. For instance, various brominated flame retardants have been demonstrated to bind to transport proteins like transthyretin and interact with nuclear receptors such as the androgen, progesterone, and estrogen receptors. wur.nl

The dibrominated phenoxy group could facilitate binding to proteins with hydrophobic pockets that can accommodate the phenyl ring and form favorable interactions with the bromine atoms. The heptanoate chain could further stabilize this binding through hydrophobic and van der Waals interactions. Potential macromolecular targets could include enzymes, nuclear receptors, and other signaling proteins. For example, some brominated compounds have been shown to inhibit the activity of enzymes involved in steroidogenesis, such as CYP17. nih.gov

The interaction of this compound with specific macromolecules can lead to the modulation of various biochemical pathways. By binding to a receptor or inhibiting an enzyme, the compound can trigger a cascade of downstream events, altering cellular function.

For example, if the compound were to bind to a nuclear receptor, it could either activate or inhibit the transcription of target genes, leading to changes in protein expression and cellular processes. Interactions with enzymes in critical metabolic or signaling pathways could lead to their inhibition or activation, thereby altering the flow of metabolites or the propagation of signals. Studies on other brominated compounds suggest that they can interfere with endocrine signaling pathways and cellular processes like cell proliferation. wur.nlnih.gov The specific pathways affected by this compound would need to be identified through targeted in vitro assays, such as reporter gene assays for receptor activation, enzyme inhibition assays, and analysis of changes in protein expression or metabolite levels in cultured cells.

Computational Approaches to SAR and Molecular Docking

Computational methods are powerful tools for investigating SAR and predicting the interactions of small molecules with biological targets. Molecular docking, a key computational technique, simulates the binding of a ligand to the three-dimensional structure of a receptor. mdpi.commdpi.com

For this compound, molecular docking could be used to predict its binding affinity and orientation within the active site of various potential protein targets. This would involve generating a 3D model of the compound and "docking" it into the crystal structure of a target protein. The docking software calculates the most favorable binding poses and estimates the binding energy, providing insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. mdpi.com

These computational predictions can guide the synthesis of new analogues and the design of in vitro experiments. For example, if docking studies suggest that a specific bromine atom is crucial for binding, analogues lacking that bromine could be synthesized and tested to validate the computational model. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural properties of a series of phenoxyheptanoate derivatives with their biological activities, enabling the prediction of the activity of untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors, which represent the physicochemical properties of the molecules, QSAR models can predict the activity of novel compounds and guide the synthesis of more potent derivatives.

For phenoxyheptanoate derivatives, a QSAR model would typically consider several key molecular descriptors that are influenced by the distinct structural features of this compound:

Lipophilicity (LogP): The heptanoate ester chain and the dibrominated phenyl ring significantly contribute to the lipophilicity of the molecule. The bromine atoms, being large and polarizable, increase the lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within biological targets.

Electronic Effects: The two bromine atoms at the meta-positions of the phenoxy group are electron-withdrawing. This electronic influence can affect the pKa of the phenoxy oxygen and modulate the strength of interactions, such as hydrogen bonding or aromatic interactions, with target receptors.

Steric Parameters: The size and shape of the molecule, particularly the bulky bromine atoms and the flexible heptanoate chain, are critical for determining how the molecule fits into a receptor's binding site. Steric hindrance can either be beneficial or detrimental to binding, depending on the topology of the active site.

Topological and 3D Descriptors: These descriptors provide a more detailed representation of the molecular structure, including its connectivity, shape, and electronic properties.

A hypothetical QSAR study on a series of phenoxyheptanoate derivatives might reveal that the biological activity is positively correlated with lipophilicity and the presence of electron-withdrawing substituents on the phenyl ring, while being sensitive to steric bulk at specific positions. For instance, a QSAR equation could take the form:

log(1/C) = a(LogP) + b(σ) - c(Sterimol_L) + d

Where C is the concentration required for a specific biological effect, LogP represents lipophilicity, σ is the Hammett constant for electronic effects, and Sterimol_L is a steric parameter. The coefficients a, b, and c would indicate the relative importance of each descriptor.

| Compound | Substituent (R) | LogP | Sigma (σ) | Sterimol L | Predicted Activity (log(1/C)) |

|---|---|---|---|---|---|

| 1 | H | 4.5 | 0.00 | 4.0 | 5.2 |

| 2 | 4-Cl | 5.2 | 0.23 | 5.5 | 5.8 |

| 3 | 3,5-diBr | 6.1 | 0.78 | 6.8 | 6.5 |

| 4 | 4-NO2 | 4.8 | 0.78 | 5.0 | 6.1 |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. This technique provides insights into the binding mode, binding affinity, and the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, molecular docking studies can elucidate its potential interactions with a biological target.

Assuming a hypothetical protein target with a well-defined binding pocket, a docking simulation of this compound would likely reveal the following key interactions:

Hydrophobic Interactions: The dibromophenyl ring and the aliphatic heptanoate chain would be expected to engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket, such as leucine, isoleucine, and valine. These interactions are often a primary driving force for ligand binding.

Halogen Bonding: The bromine atoms on the phenyl ring can participate in halogen bonding, a noncovalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid side chain. This can significantly contribute to the binding affinity and specificity.

Aromatic Interactions: The phenyl ring can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Hydrogen Bonding: The ester carbonyl oxygen of the heptanoate moiety could act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on a protein residue, such as the hydroxyl group of serine or the amide proton of asparagine.

The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and potentially higher biological activity.

| Compound | Substituent (R) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| 1 | H | -7.2 | LEU89, PHE152, SER190 | Hydrophobic, π-π Stacking |

| 2 | 4-Cl | -8.1 | LEU89, PHE152, SER190, GLN120 | Hydrophobic, π-π Stacking, Halogen Bond |

| 3 | 3,5-diBr | -9.5 | LEU89, ILE100, PHE152, SER190, GLN120 | Hydrophobic, Halogen Bonds, π-π Stacking |

| 4 | 4-NO2 | -8.8 | LEU89, PHE152, SER190, ASN122 | Hydrophobic, π-π Stacking, Hydrogen Bond |

Emerging Research Directions and Future Perspectives for Ethyl 7 3,5 Dibromophenoxy Heptanoate Research

Development of Green Chemistry Approaches for Synthesistandfonline.comresearchgate.net

The synthesis of Ethyl 7-(3,5-dibromophenoxy)heptanoate involves the formation of both an ether and an ester linkage. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, which carry significant environmental and economic costs. researchgate.netresearchgate.net The principles of green chemistry provide a framework for developing more sustainable and efficient synthetic protocols. nih.govmdpi.com

Sustainable Catalytic Methods for Ester and Ether Synthesis